molecular formula C20H21NO6 B2772526 Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1324208-89-0

Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate

Cat. No.: B2772526
CAS No.: 1324208-89-0
M. Wt: 371.389
InChI Key: LQKUXNAOPXBLSK-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate is an organic compound with a complex structure that includes an ester, an amide, and an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple steps. One common method starts with the esterification of 2-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then subjected to a series of reactions including acylation and amidation to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate can undergo various chemical reactions including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary alcohols and amines.

Scientific Research Applications

Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]amino]benzoate: A structurally similar compound with slight variations in functional groups.

    2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used for different applications.

Uniqueness

Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-3-26-20(24)15-9-5-6-10-16(15)21-18(22)13-27-19(23)12-14-8-4-7-11-17(14)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQKUXNAOPXBLSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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